Cas no 2354060-95-8 (Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate)

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate is a cyclobutane-containing ester derivative with a primary amine functional group, offering versatility in synthetic organic chemistry. Its strained cyclobutyl ring and adjacent methyl ester moiety make it a valuable intermediate for constructing complex molecular architectures, particularly in medicinal chemistry and drug discovery. The presence of both amine and ester functionalities allows for further derivatization, enabling applications in peptide mimetics, heterocycle synthesis, and scaffold diversification. The compound’s compact structure and reactive sites enhance its utility in fragment-based drug design, where steric and conformational constraints are critical. Its stability under typical reaction conditions further supports its use in multi-step synthetic routes.
Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate structure
2354060-95-8 structure
商品名:Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
CAS番号:2354060-95-8
MF:C9H17NO2
メガワット:171.23678278923
MDL:MFCD32678838
CID:5673596
PubChem ID:154577472

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • EN300-26677381
    • 2354060-95-8
    • methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
    • Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
    • MDL: MFCD32678838
    • インチ: 1S/C9H17NO2/c1-8(2,7(11)12-3)9(10)5-4-6-9/h4-6,10H2,1-3H3
    • InChIKey: HNMIZMDXBQEMIP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C)(C)C1(CCC1)N)=O

計算された属性

  • せいみつぶんしりょう: 171.125928785g/mol
  • どういたいしつりょう: 171.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 52.3Ų

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26677381-0.05g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
0.05g
$851.0 2025-03-20
Enamine
EN300-26677381-2.5g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
2.5g
$1988.0 2025-03-20
Enamine
EN300-26677381-1g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8
1g
$1014.0 2023-09-12
Enamine
EN300-26677381-0.5g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
0.5g
$974.0 2025-03-20
Enamine
EN300-26677381-1.0g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
1.0g
$1014.0 2025-03-20
Enamine
EN300-26677381-5.0g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
5.0g
$2940.0 2025-03-20
Enamine
EN300-26677381-5g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8
5g
$2940.0 2023-09-12
Enamine
EN300-26677381-0.1g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
0.1g
$892.0 2025-03-20
Enamine
EN300-26677381-10.0g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
10.0g
$4360.0 2025-03-20
Enamine
EN300-26677381-0.25g
methyl 2-(1-aminocyclobutyl)-2-methylpropanoate
2354060-95-8 95.0%
0.25g
$933.0 2025-03-20

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate 関連文献

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoateに関する追加情報

<![CDATA[

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate: A Comprehensive Overview

Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate, with the CAS number No. 2354060-95-8, is a compound of significant interest in contemporary chemical research. This compound, often referred to by its systematic name, has garnered attention due to its unique structural properties and potential applications in various fields. The molecule consists of a cyclobutane ring substituted with an amino group and a methyl ester, making it a versatile compound for further exploration.

The synthesis of Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate involves a series of well-established organic reactions, including alkylation and esterification processes. Recent advancements in catalytic methods have enabled the efficient production of this compound, ensuring high purity and yield. Its structure, characterized by the cyclobutane ring, imparts unique electronic and steric properties, which are crucial for its reactivity in various chemical transformations.

One of the most notable applications of Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate is in medicinal chemistry. Researchers have explored its potential as a building block for drug development, particularly in the design of bioactive molecules. The amino group on the cyclobutane ring can serve as a site for further functionalization, enabling the creation of diverse pharmacophores with desired biological activities. Recent studies have demonstrated its utility in synthesizing inhibitors for key enzymes involved in disease pathways.

In addition to its medicinal applications, Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate has shown promise in materials science. The compound's ability to form stable amide bonds makes it a valuable precursor for polymer synthesis. Recent research has highlighted its role in developing biodegradable polymers with tailored mechanical properties, which could find applications in sustainable packaging and biomedical devices.

The structural uniqueness of Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate also lends itself to investigations in stereochemistry and conformational analysis. The cyclobutane ring introduces strain into the molecule, which can influence its reactivity and selectivity in chemical reactions. Advanced computational methods, such as density functional theory (DFT), have been employed to study the electronic structure and reaction mechanisms involving this compound.

From an environmental perspective, the synthesis and application of Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate align with green chemistry principles. Efforts are being made to develop eco-friendly synthetic routes that minimize waste and energy consumption. This aligns with global initiatives to promote sustainable practices in chemical manufacturing.

In conclusion, Methyl 2-(1-aminocyclobutyl)-2-methylpropanoate (CAS No. 2354060-95-8) is a multifaceted compound with diverse applications across various disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and sustainable chemistry. As ongoing studies continue to uncover new potentials for this compound, its role in advancing scientific knowledge is expected to grow significantly. ]]>

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